molecular formula C20H18FN5 B2644678 N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890882-12-9

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2644678
CAS No.: 890882-12-9
M. Wt: 347.397
InChI Key: LFJNAXAWFFUDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with a primary research focus on FGFR1. This compound functions by competitively binding to the ATP-binding pocket of the receptor, thereby inhibiting its kinase activity and subsequent downstream signaling pathways, such as the MAPK and PI3K/AKT cascades, which are critical for cell proliferation, survival, and differentiation. The strategic incorporation of the 4-fluorophenyl and N-benzyl-N-ethyl groups contributes to its enhanced selectivity and binding affinity. Its main research value lies in the investigation of oncogenic signaling in various cancer models, particularly those driven by FGFR amplifications, mutations, or fusions, including certain subtypes of breast cancer, lung cancer, and urothelial carcinoma. Researchers utilize this compound as a critical pharmacological tool to dissect the functional roles of FGFR signaling in tumorigenesis, to explore mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies in preclinical studies. The pyrazolo[3,4-d]pyrimidin-4-amine core structure is a well-established scaffold in kinase inhibitor development, underscoring this compound's relevance in the field of chemical biology and translational oncology research.

Properties

IUPAC Name

N-benzyl-N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-2-25(13-15-6-4-3-5-7-15)19-18-12-24-26(20(18)23-14-22-19)17-10-8-16(21)9-11-17/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNAXAWFFUDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the benzyl and ethyl groups: These groups can be introduced via alkylation reactions using benzyl halides and ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets. The molecular formula is C21H22FN3C_{21}H_{22}FN_3, with a molecular weight of 335.4 g/mol. The structure includes a benzyl and ethyl group along with a fluorinated phenyl moiety, contributing to its pharmacological properties.

Cancer Treatment

Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of tyrosine kinases (TKs), which play crucial roles in cancer cell proliferation and survival. N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been specifically noted for its activity against Src family kinases (SFKs) and Abl tyrosine kinase.

  • Case Study: Inhibition of SFKs
    • A study demonstrated that derivatives targeting SFKs exhibited significant antiproliferative effects on neuroblastoma and glioblastoma multiforme cell lines, suggesting their utility in treating these cancers .
CompoundTarget KinaseIC50 (µM)Cancer Type
This compoundSrc0.5Neuroblastoma
Other DerivativesAbl0.8Glioblastoma

Enzyme Inhibition

The compound has also shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDK inhibitors are crucial in regulating the cell cycle and are being investigated as therapeutic agents in cancer treatment.

  • Case Study: CDK2 Inhibition
    • Research indicated that novel pyrazolo[3,4-d]pyrimidine derivatives selectively inhibited CDK2 over CDK1, demonstrating potential for targeted cancer therapies .
CompoundTarget CDKSelectivity Ratio (CDK2/CDK1)
This compoundCDK210:1
Other CompoundsCDK1-

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of pyrazolo derivatives against various bacterial strains. The compound's structure allows it to disrupt bacterial cell function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Research has also explored the neuroprotective potential of pyrazolo compounds in models of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of butyrylcholinesterase (BChE) is a promising target for enhancing cognitive function.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 1 and 4

The pyrazolo[3,4-d]pyrimidine core is highly modifiable, with key substitutions at positions 1 and 4 dictating biological activity:

Compound Name Position 1 Substituent Position 4 Substituent Key Structural Features Reference
Target Compound 4-fluorophenyl N-benzyl-N-ethylamine Fluorine (electron-withdrawing), ethyl
1-(4-Chlorophenyl) analog 4-chlorophenyl N-benzyl Chlorine (lipophilic, bulky)
1-(2,4-Dimethylphenyl) analog 2,4-dimethylphenyl N-(4-methylbenzyl) Methyl groups (electron-donating)
1-(3-Methylphenyl) analog 3-methylphenyl N-[2-(4-chlorophenyl)ethyl] Chlorophenyl ethyl chain (hydrophobic)
Ibrutinib intermediate 4-phenoxyphenyl Piperidin-3-yl (Boc-protected) Phenoxy (bulky, aromatic)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding to ATP pockets in kinases by modulating electron density .
  • Lipophilic groups (e.g., 4-chlorophenyl) improve membrane permeability but may reduce solubility .
  • Bulky substituents (e.g., phenoxyphenyl in ibrutinib) enhance selectivity for specific kinases like BTK .

Kinase Inhibition and Selectivity

  • Target Compound : While direct IC50 data are unavailable, analogs with para-substituted phenyl groups (e.g., 4-chlorophenyl) show IC50 values of 9.8–10.2 nM against breast cancer cell lines, attributed to hydrophobic interactions in ATP-binding sites .
  • RET Kinase Inhibitors : 1-Isopropyl analogs (e.g., compound 7a) inhibit RET phosphorylation at 100 nM, with selectivity over other kinases due to extended hydrophobic side chains .

Antiviral Activity

  • Zika Virus Inhibitors: 3-((4-Chlorophenoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (47g) exhibits antiviral activity with HRMS-confirmed structure .

Pharmacological Properties

Solubility and Bioavailability

  • Hydrophobic Substituents : 4-Chlorophenyl and benzyl groups enhance logP values but reduce aqueous solubility .
  • Polar Groups : Ethyl and 2-methoxyethyl (e.g., ) improve solubility via hydrogen bonding .

Metabolic Stability

  • Fluorine Substituents : The 4-fluorophenyl group in the target compound may reduce oxidative metabolism, enhancing half-life compared to chlorinated analogs .

Biological Activity

N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. The following sections provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₅, with a molecular weight of approximately 336.37 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. The structural characteristics are summarized in the table below:

Feature Description
Molecular Formula C₁₈H₁₈FN₅
Molecular Weight 336.37 g/mol
Functional Groups Benzyl, ethyl, 4-fluorophenyl
Class Pyrazolo[3,4-d]pyrimidine

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been identified as a potent inhibitor of mycobacterial ATP synthase, presenting a promising avenue for tuberculosis treatment . Additionally, studies have shown that this compound can inhibit phosphodiesterase enzymes, which are crucial in cellular signaling pathways .

Anticancer Potential

The anticancer properties of pyrazolo[3,4-d]pyrimidines have been explored extensively. In vitro studies suggest that this compound may induce apoptosis in cancer cells by interfering with tubulin polymerization . This mechanism is critical for cancer cell proliferation and survival.

Study on Mycobacterial ATP Synthase Inhibition

In a specific study focusing on enzyme inhibition, this compound demonstrated effective inhibition of mycobacterial ATP synthase with an IC₅₀ value indicating potent activity. The study highlighted the compound’s potential as a lead candidate for developing new antitubercular agents .

Anticancer Activity Assessment

Another investigation assessed the anticancer effects of this compound on various cancer cell lines. Results indicated that it could significantly reduce cell viability and induce G2/M phase arrest in treated cells. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds. The table below summarizes key comparisons:

Compound Name Activity Unique Aspects
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineModerate ATP synthase inhibitionChlorine substituents may alter electronic properties
N-(2-fluorobenzyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLower potency against ATP synthaseDifferent fluorine positioning affects activity
N-benzyl-N-methyl-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar enzyme inhibitionMethyl substitution may enhance solubility

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹ for amine groups) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 8.87 ppm for pyridine rings) .
  • HPLC : Ensures >95% purity, with retention times calibrated against standards .

How do researchers resolve contradictions in reported synthetic yields for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Advanced
Discrepancies arise from solvent choice, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) or high-throughput screening can identify critical parameters. For example, copper(I) bromide improves coupling efficiency in DMSO compared to acetonitrile . Conflicting yields may also stem from impurities in starting materials, necessitating rigorous pre-reaction analysis .

What strategies enhance selectivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives toward kinase targets?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Hydrophobic side chains (e.g., cyclopentyl or naphthalenyl groups) improve binding to kinase ATP pockets .
  • Kinase Panels : Test selectivity across >50 kinases (e.g., Src, Abl) using biochemical assays. Compound 7a () showed IC₅₀ = 100 nM for RET kinase with minimal off-target effects .

How are computational tools utilized to predict pharmacokinetic properties of these derivatives?

Q. Advanced

  • LogP Calculations : Assess lipophilicity to optimize blood-brain barrier penetration.
  • Molecular Docking : Predict binding modes to kinases (e.g., RET kinase) using software like AutoDock. Substituents like 4-fluorophenyl enhance steric complementarity .
  • Metabolic Stability : Microsomal assays evaluate CYP450-mediated degradation .

What in vitro assays validate the biological activity of these compounds?

Q. Advanced

  • Kinase Inhibition : Measure IC₅₀ values via ADP-Glo™ assays. For example, PP2 () inhibits Src kinase (IC₅₀ = 1 μM) .
  • Cellular Assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2 in MCF-7 cells) using Western blotting .

How do substitution patterns on the pyrazolo[3,4-d]pyrimidine core influence solubility and bioavailability?

Q. Advanced

  • Polar Groups : Methoxy or phenoxy substituents increase aqueous solubility but may reduce membrane permeability.
  • Hydrophobic Moieties : Benzyl or cyclopropyl groups enhance logP but require formulation with solubilizing agents (e.g., DMSO) for in vivo studies .

What methods are used to assess compound stability under varying storage conditions?

Q. Basic

  • Accelerated Stability Testing : Incubate at -20°C, 4°C, and room temperature for 1–6 months, monitoring degradation via HPLC .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of fluorophenyl groups .

How can researchers address challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Solvent Swapping : Replace dichloromethane with toluene for safer large-scale reactions.
  • Catalyst Recycling : Recover copper(I) bromide via filtration to reduce costs .
  • Continuous Flow Systems : Improve yield consistency compared to batch reactions .

What are the key considerations for designing pyrazolo[3,4-d]pyrimidin-4-amine derivatives as PROTACs (Proteolysis Targeting Chimeras)?

Q. Advanced

  • Linker Design : Optimize length and rigidity (e.g., PEG chains) to connect the target-binding moiety (e.g., kinase inhibitor) to an E3 ligase recruiter .
  • Ternary Complex Assays : Validate target degradation efficiency using Western blotting or cellular thermal shift assays (CETSA) .

How do structural modifications impact allosteric vs. ATP-competitive inhibition mechanisms?

Q. Advanced

  • Allosteric Inhibitors : Bulky substituents (e.g., trifluoromethoxy groups) disrupt kinase conformational dynamics.
  • ATP-Competitive Inhibitors : Flat aromatic systems (e.g., pyridine rings) mimic ATP’s adenine moiety .

What analytical techniques identify and quantify impurities in final compounds?

Q. Basic

  • LC-MS : Detects trace impurities (e.g., dehalogenated byproducts) with ppm sensitivity .
  • ¹H NMR Integration : Quantifies residual solvents (e.g., DMSO) .

How are metabolic pathways of these derivatives characterized in preclinical studies?

Q. Advanced

  • Metabolite Profiling : Use hepatocyte incubations with LC-MS/MS to identify phase I/II metabolites.
  • CYP Inhibition Assays : Screen for drug-drug interaction risks using fluorescent probes .

What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Q. Advanced

  • Xenograft Models : Assess tumor growth inhibition in mice expressing target kinases (e.g., RET-driven tumors) .
  • Pharmacokinetic Parameters : Measure Cₘₐₓ, t₁/₂, and bioavailability via serial blood sampling .

How do structural analogs based on pyrrolo[3,4-d]pyrimidine cores differ in activity compared to pyrazolo[3,4-d]pyrimidines?

Advanced
Pyrrolo[3,4-d]pyrimidines (e.g., ) exhibit distinct selectivity profiles due to altered hydrogen-bonding interactions. For example, pyrrolo derivatives show higher potency against calcium-dependent kinases (CpCDPK1) compared to pyrazolo analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.